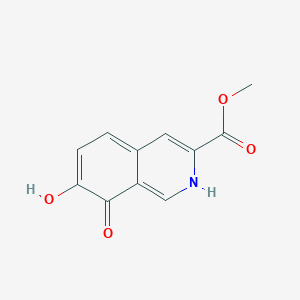

1,4-二(羟甲基)苯-d4

描述

1,4-Di(hydroxymethyl)benzene-d4, also known as 1,4-Dioxane-d4, is an important organic compound used in a variety of scientific research applications. It is a stable, non-toxic, and colorless liquid, and is a derivative of the 1,4-dioxane molecule. It has been used as a solvent for many years, and is also used as a stabilizer in many chemical reactions. 1,4-Di(hydroxymethyl)benzene-d4 has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, in the synthesis of proteins, and in the study of biological processes.

科学研究应用

超分子网络和结构分析

1,4-二(羟甲基)苯衍生物是研究超分子网络和晶体结构的基础。例如,1,4-二[双(羟基苯基)甲基]苯和相关化合物在其晶体结构中展示了多样化的网络结构,展示了溶剂/共形成分在提供各种超分子网络中的影响(Thakuria, Sarma, & Nangia, 2010)。类似地,5-羟甲基-2-甲氧基苯酚的结构揭示了羟甲基如何影响分子构象和晶体内的分子间相互作用(Hassan 等,2015)。

催化和化学反应

基于异多酸根阴离子的离子杂化物,结合了二价离子液体阳离子与含 V 的异多酸根阴离子,证明了 1,4-二(羟甲基)苯衍生物在过氧化氢羟基化苯中的催化作用。这突出了它们作为化学反应的绿色、本体型催化剂的潜力(Leng 等,2011)。此外,拥挤芳烃中的强制堆积研究探索了苯环与仲酰胺的合成可及性和缔合性质,强调了 1,4-二(羟甲基)苯衍生物在设计液晶相分子中的重要性(Bushey 等,2001)。

电化学传感

基于 1,4-二(羟甲基)苯衍生物开发用于检测多酚的电化学传感器,展示了它们在环境监测和食品分析中的应用。这些化合物促进了茶多酚的快速、同时检测,证明了它们在分析方法中的实用性(Thangaraj, Manjula, & Kumar, 2012)。

环境和健康研究

对苯及其代谢物的研究,包括 1,4-二(羟甲基)苯的衍生物,有助于了解致癌机制和工业化学品的环境影响。关于苯代谢物对人细胞中全球 DNA 甲基化的影响的研究提供了与致癌毒性相关的表观遗传机制的见解(Hu 等,2014)。

属性

IUPAC Name |

[2,3,5,6-tetradeuterio-4-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-5-7-1-2-8(6-10)4-3-7/h1-4,9-10H,5-6H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVAOONFBYYRHY-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CO)[2H])[2H])CO)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Benzenedimethanol-d4 | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)

![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene](/img/structure/B118057.png)